molecular formula C20H23ClN2O4S B12290231 N,N-DidesmethylDiltiazem-d4Hydrochloride

N,N-DidesmethylDiltiazem-d4Hydrochloride

Cat. No.: B12290231
M. Wt: 422.9 g/mol
InChI Key: AFGVHOBXBDWFNW-UHFFFAOYSA-N
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Description

N,N-DidesmethylDiltiazem-d4Hydrochloride is a deuterium-labeled derivative of N-Desmethyl-diltiazem hydrochloride. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for the tracing and quantitation of the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DidesmethylDiltiazem-d4Hydrochloride involves the deuteration of N-Desmethyl-diltiazem hydrochloride. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-DidesmethylDiltiazem-d4Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N,N-DidesmethylDiltiazem-d4Hydrochloride is widely used in scientific research, including:

Mechanism of Action

N,N-DidesmethylDiltiazem-d4Hydrochloride exerts its effects by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This inhibition is achieved through the binding of the compound to calcium channels, preventing the influx of calcium ions. This mechanism is similar to that of diltiazem, a calcium channel blocker used to treat hypertension and manage chronic stable angina .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DidesmethylDiltiazem-d4Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic studies. This feature distinguishes it from non-deuterated analogs and other similar compounds, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

[5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride

InChI

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H

InChI Key

AFGVHOBXBDWFNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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